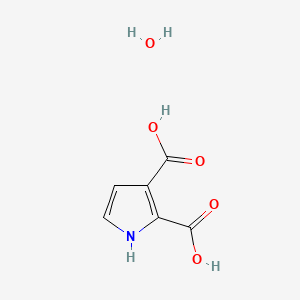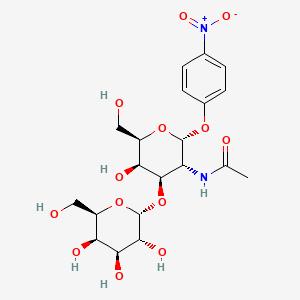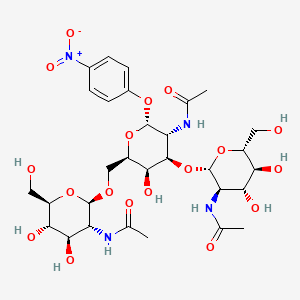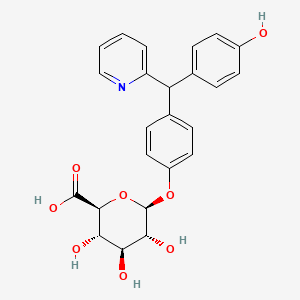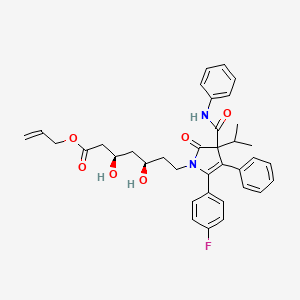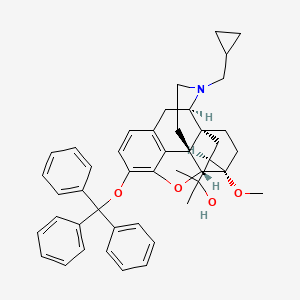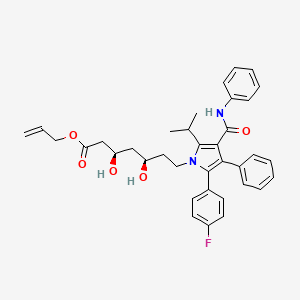
2-(Propylamino)propiophenone-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylamino)propiophenone-d7 Hydrochloride, also known as 2-PAPP-d7 HCl, is a synthetic compound used in a variety of scientific research applications. This compound is mainly used as a reagent in organic synthesis and is used in a variety of biochemical and physiological studies. It has a molecular formula of C12H10D7NO•HCl and a molecular weight of 234.77 .
Molecular Structure Analysis
The IUPAC name for 2-(Propylamino)propiophenone-d7 Hydrochloride is 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one hydrochloride . The InChI representation of the molecule isInChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; .
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates resulted in the formation of hydrochlorides of 2-arylaminoselenazolo[5,4-b]pyridines. This study highlights the potential of similar structures in the synthesis of new compounds (Atanassov, Linden, & Heimgartner, 2003).
Educational Applications in Organic Chemistry :
- A one-pot synthesis method for bupropion, a compound structurally related to 2-(Propylamino)propiophenone, has been described. This study offers insights into simpler and efficient synthesis methods that can be used in educational settings (Perrine, Ross, Nervi, & Zimmerman, 2000).
Spectroscopic and Molecular Docking Analysis :
- The structural, electronic, reactivity, and bioactivity properties of propafenone, a compound with a similar structure, have been analyzed using various spectroscopic techniques and molecular docking studies. This provides a framework for understanding the chemical and biological properties of similar compounds (George et al., 2020).
Synthesis Processes :
- Propafenone hydrochloride, structurally related to 2-(Propylamino)propiophenone, has been synthesized through a series of reactions starting from phenol. This study offers a methodological approach to synthesizing complex structures (Xiuzhen et al., 2009).
Catalytic Applications :
- 4-(N,N-Dimethylamino)pyridine hydrochloride, a compound with similarities to 2-(Propylamino)propiophenone, has been used as a catalyst for acylation reactions. This highlights the potential catalytic applications of similar structures (Liu, Ma, Liu, & Wang, 2014).
Pharmaceutical Synthesis and Activity :
- The synthesis of arylaminoquinoxalines, including reactions with hydrochlorides similar to 2-(Propylamino)propiophenone, demonstrates their potential use in developing antimalarial drugs (Rangisetty et al., 2001).
Chemical Engineering and Solar Cell Applications :
- The engineering of organic sensitizers for dye-sensitized solar cells, involving structures similar to 2-(Propylamino)propiophenone, shows the potential of these compounds in renewable energy applications (Hagberg et al., 2008).
Propriétés
Numéro CAS |
1286167-06-3 |
|---|---|
Nom du produit |
2-(Propylamino)propiophenone-d7 Hydrochloride |
Formule moléculaire |
C12H18ClNO |
Poids moléculaire |
234.775 |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
Clé InChI |
CQUMWMSALZGNAF-DWPKPNNESA-N |
SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
Synonymes |
1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



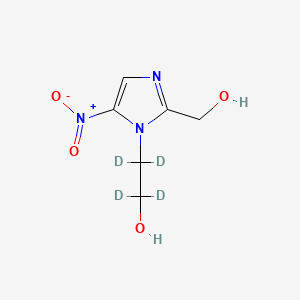
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)
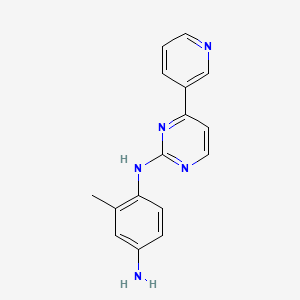
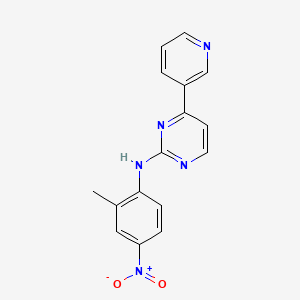
![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)
